molecular formula C20H22N4OS B11999007 4-((4-Tert-butylbenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-((4-Tert-butylbenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11999007
M. Wt: 366.5 g/mol
InChI Key: KVMGPMIWESCAFY-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Tert-butylbenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Tert-butylbenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with carbon disulfide to form the triazole ring.

    Substitution Reactions: The triazole ring is then subjected to substitution reactions to introduce the tert-butylbenzylidene and methoxyphenyl groups. This can be achieved through nucleophilic substitution reactions using suitable halogenated precursors.

    Condensation Reactions: The final step involves the condensation of the substituted triazole with thiol groups to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, Friedel-Crafts catalysts.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, triazole derivatives, including this compound, are studied for their potential antimicrobial, antifungal, and anticancer activities. The presence of the triazole ring is known to enhance the biological activity of these compounds.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-((4-Tert-butylbenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The thiol group can form covalent bonds with protein residues, leading to the modulation of protein function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methylbenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-Chlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-Nitrobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-((4-Tert-butylbenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in the presence of the tert-butyl group, which enhances its lipophilicity and stability. This structural feature can improve the compound’s ability to penetrate biological membranes and increase its overall biological activity compared to similar compounds.

Properties

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H22N4OS/c1-20(2,3)16-9-5-14(6-10-16)13-21-24-18(22-23-19(24)26)15-7-11-17(25-4)12-8-15/h5-13H,1-4H3,(H,23,26)/b21-13+

InChI Key

KVMGPMIWESCAFY-FYJGNVAPSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.